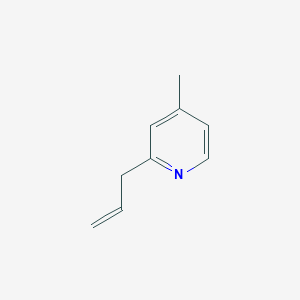

3-(4-Methyl-2-pyridyl)-1-propene

説明

Structure

3D Structure

特性

IUPAC Name |

4-methyl-2-prop-2-enylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-3-4-9-7-8(2)5-6-10-9/h3,5-7H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPKETXIQMFCDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551489 | |

| Record name | 4-Methyl-2-(prop-2-en-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113985-34-5 | |

| Record name | 4-Methyl-2-(prop-2-en-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 4 Methyl 2 Pyridyl 1 Propene Systems

Addition Reactions of the Alkenyl Moiety

The carbon-carbon double bond in the propene side chain is susceptible to addition reactions, influenced by the electronic properties of the substituted pyridine (B92270) ring.

Nucleophilic Conjugate Addition Reactions

Nucleophilic conjugate addition, also known as 1,4-addition, is a key reaction type for α,β-unsaturated carbonyl compounds, where a nucleophile attacks the β-carbon position. wikipedia.orgchemistryscore.comlibretexts.org In the context of pyridyl-propenes, the electron-withdrawing nature of the pyridine ring can activate the double bond for such additions, especially when the pyridine nitrogen is quaternized or coordinated to a Lewis acid, enhancing its electron-deficient character. youtube.comnih.gov While direct conjugate additions to 3-(4-methyl-2-pyridyl)-1-propene are not extensively detailed in the provided results, the principles of conjugate addition to activated alkenes are well-established. nih.govyoutube.com Nucleophiles such as amines, thiols, and carbanions can potentially add to the β-position of the propene chain. chemistryscore.comnih.gov

Mechanistic Aspects of Nucleophile-Pyridine Ring Interactions in Conjugate Additions

The interaction between an incoming nucleophile and the pyridine ring is a critical factor in the regioselectivity and rate of conjugate addition reactions. The pyridine ring, being electron-deficient, can stabilize the negative charge that develops on the α-carbon during the addition process through resonance. wikipedia.org This stabilization is more pronounced when the pyridine nitrogen is at the ortho or para position relative to the alkenyl substituent. youtube.com In the case of this compound, the nitrogen is at the ortho position, which should facilitate nucleophilic attack. Mechanistic studies on related systems have shown that the reaction often proceeds through a concerted or a stepwise pathway involving a stabilized intermediate. researchgate.net The regioselectivity of nucleophilic attack on substituted pyridines is highly dependent on the position of the substituent and the nature of the attacking nucleophile. nih.govyoutube.com

Electrophilic Addition Processes to Pyridyl-Propenes

The alkenyl group of this compound can also undergo electrophilic addition. In these reactions, the π-bond of the alkene acts as a nucleophile, attacking an electrophile. libretexts.orgyoutube.com For an unsymmetrical alkene like propene, the regioselectivity of the addition is generally governed by Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. chemguide.co.ukyoutube.com This leads to the formation of a more stable carbocation intermediate. libretexts.orgyoutube.com In the case of this compound, the addition of an electrophile like HBr would be expected to proceed via a secondary carbocation intermediate. libretexts.org

Table 1: Predicted Products of Electrophilic Addition to this compound

| Reactant | Electrophile | Major Product |

| This compound | HBr | 2-Bromo-1-(4-methyl-2-pyridyl)propane |

| This compound | H₂O (acid-catalyzed) | 1-(4-Methyl-2-pyridyl)propan-2-ol |

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a site for various chemical transformations, including oxidation and coordination to metal centers.

N-Oxidation and Other Heterocyclic Transformations

The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide. nih.govnih.gov This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, m-chloroperoxybenzoic acid (m-CPBA), or dimethyldioxirane. tandfonline.comresearchgate.net The resulting pyridine N-oxides are versatile intermediates in organic synthesis. The rate and efficiency of N-oxidation can be influenced by the electronic and steric effects of substituents on the pyridine ring. researchgate.net For instance, electron-donating groups generally enhance the reactivity of the pyridine nitrogen towards oxidation.

Table 2: Common Reagents for N-Oxidation of Pyridines

| Reagent | Conditions | Reference |

| Hydrogen peroxide/Acetic acid | Heating | tandfonline.com |

| m-Chloroperoxybenzoic acid (m-CPBA) | Room temperature | tandfonline.com |

| Dimethyldioxirane | Acetone, 23°C | researchgate.net |

| Potassium peroxymonosulfate (B1194676) (Oxone) | Various | tandfonline.com |

Coordination and Chelation Interactions

The pyridine nitrogen atom, along with the alkenyl side chain, can act as a ligand to coordinate with metal ions. nih.govnih.gov Pyridine-containing ligands are widely used in coordination chemistry to form a diverse range of metal complexes. nih.govmarquette.edu The specific molecule, this compound, can function as a bidentate ligand, where both the pyridine nitrogen and the double bond of the propene group coordinate to a metal center, forming a chelate ring. This chelation can enhance the stability of the resulting metal complex. The coordination behavior will depend on the nature of the metal ion, the solvent, and the presence of other ligands. marquette.educhemrxiv.org The ability of pyridyl-based ligands to form stable complexes is fundamental to their application in catalysis and materials science. nih.gov

Functionalization and Derivatization of the Pyridyl Ring and Propene Side Chain

The dual functionality of this compound permits a wide array of chemical transformations, allowing for selective modification of either the heterocyclic pyridine ring or the aliphatic propene side chain.

Functionalization of the Pyridyl Ring:

The pyridine ring is an electron-deficient heterocycle, which influences its reactivity. The nitrogen atom is nucleophilic and basic, while the carbon atoms are generally resistant to electrophilic attack unless activated. However, functionalization can be achieved through various strategies.

N-Alkylation and N-Oxidation: The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to reactions with electrophiles. Alkylation with alkyl halides would produce the corresponding pyridinium (B92312) salt. Oxidation, typically with a peroxy acid, would yield the N-oxide derivative.

C-H Functionalization: Direct C-H functionalization of pyridines is a field of growing interest, offering an atom-economical way to introduce new substituents. youtube.com Given the substitution pattern, the C-H bonds at positions 3, 5, and 6 are potential sites for metallation followed by quenching with an electrophile. The directing effect of the existing substituents would play a crucial role in determining the regioselectivity of such reactions.

Reactions of the Methyl Group: The methyl group at the 4-position exhibits acidity in its benzylic-type protons. bldpharm.com Strong bases can deprotonate this position, creating a nucleophilic anion that can react with various electrophiles, such as aldehydes or alkyl halides, to extend the carbon chain. bldpharm.com

Functionalization of the Propene Side Chain:

The propene group, an alkene, is electron-rich and readily undergoes addition reactions.

Electrophilic Addition: The double bond can react with a variety of electrophiles. For instance, hydrohalogenation with HBr or HCl would proceed according to Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide to the internal carbon. Hydration, catalyzed by acid, would similarly yield a secondary alcohol. libretexts.org

Reduction: The double bond can be reduced to a single bond through catalytic hydrogenation, converting the propene side chain into a propyl group.

Oxidation: The alkene can be oxidized under different conditions to yield various products. Epoxidation with an agent like m-CPBA would form an epoxide. Dihydroxylation could yield a diol, and oxidative cleavage could break the double bond to form a pyridyl-substituted aldehyde.

Illustrative Derivatization Reactions:

The following table summarizes potential derivatization reactions for this compound based on general chemical principles.

| Functional Group | Reagent(s) | Potential Product Class |

| Pyridine Nitrogen | Methyl Iodide | Pyridinium Salt |

| Pyridine Nitrogen | m-CPBA | N-Oxide |

| 4-Methyl Group | n-BuLi, then Benzaldehyde | Pyridyl-substituted Alcohol |

| Propene Chain | HBr | Bromoalkane (Markovnikov) |

| Propene Chain | 1. BH₃·THF, 2. H₂O₂, NaOH | Alcohol (Anti-Markovnikov) |

| Propene Chain | H₂, Pd/C | Alkane |

| Propene Chain | OsO₄, NMO | Diol |

Elucidation of Reaction Mechanisms via Kinetic and Thermodynamic Control Studies

The study of reaction mechanisms, particularly the distinction between kinetic and thermodynamic control, is essential for predicting and controlling the outcome of chemical reactions. wikipedia.org For a molecule like this compound with multiple reactive sites, reaction conditions such as temperature, solvent, and reaction time can dictate the final product distribution. libretexts.orgwikipedia.org

Kinetic vs. Thermodynamic Control:

A reaction is under kinetic control when the product distribution is determined by the relative rates of the competing reaction pathways. The product that forms the fastest (i.e., via the lowest activation energy barrier) will be the major product. masterorganicchemistry.com These conditions are typically favored at lower temperatures where reactions are irreversible. libretexts.org

Conversely, a reaction is under thermodynamic control when the product distribution is governed by the relative stabilities of the products themselves. If the reaction is allowed to reach equilibrium (typically at higher temperatures), the most stable product will be the major isomer, even if it is formed more slowly. wikipedia.orgmasterorganicchemistry.com

Application to this compound Systems:

Addition to the Propene Chain: Consider the electrophilic addition of HBr to the propene side chain. This reaction proceeds via a carbocation intermediate. The initial protonation of the terminal carbon leads to a secondary carbocation adjacent to the CH₂-pyridyl group. A competing, though less likely, protonation at the internal carbon would lead to a primary carbocation. The subsequent attack by the bromide ion on the secondary carbocation would be the product-determining step. In a hypothetical scenario involving a resonance-stabilized or rearranging intermediate, different addition products (e.g., 1,2- vs 1,3-addition) could be formed. At low temperatures (kinetic control), the product formed from the most readily accessible transition state would dominate. At higher temperatures (thermodynamic control), the system could equilibrate to favor the most thermodynamically stable alkene product, if a subsequent elimination/re-addition pathway is possible.

Deprotonation and Alkylation: The functionalization of the 4-methyl group versus other positions on the pyridine ring via deprotonation is another area where selectivity is key. The deprotonation of the 4-methyl group is generally favored due to the resonance stabilization of the resulting anion. bldpharm.com However, the use of a sterically hindered base versus a smaller, more reactive one, along with temperature modulation, could potentially influence the site of deprotonation. A sterically demanding base at low temperature (kinetic control) might preferentially remove the most accessible proton. youtube.com In contrast, at higher temperatures, an equilibrium might be established, favoring the anion that is thermodynamically most stable.

The following table illustrates how reaction conditions can theoretically be used to favor either kinetic or thermodynamic products in the reactions of substituted pyridines and alkenes.

| Reaction Type | Conditions Favoring Kinetic Product | Conditions Favoring Thermodynamic Product |

| Electrophilic Addition | Low Temperature, Short Reaction Time | High Temperature, Long Reaction Time (allowing for equilibrium) |

| Deprotonation (Enolate Formation) | Strong, Sterically Hindered Base (e.g., LDA), Low Temperature (-78 °C) | Weaker Base, Higher Temperature (allowing for equilibration) |

The elucidation of these pathways for this compound would require detailed experimental work, including reaction profiling at different temperatures, isolation and characterization of intermediates, and computational modeling of reaction energy profiles.

Coordination Chemistry of 3 4 Methyl 2 Pyridyl 1 Propene and Its Derivatives

Design and Synthesis of Pyridyl-Propene Ligands for Metal Complexation

The design of pyridyl-propene ligands is centered around creating molecules that can effectively chelate to metal ions. These ligands typically feature a pyridine (B92270) ring, which provides a nitrogen donor atom, and a propene group that can be modified to influence the electronic and steric properties of the ligand. The synthesis of these ligands often involves multi-step organic reactions.

A general approach to synthesizing 2-substituted pyridines involves the addition of Grignard reagents to pyridine N-oxides. organic-chemistry.org For instance, the reaction of a suitable Grignard reagent with a pyridine N-oxide in tetrahydrofuran (B95107) (THF) at room temperature, followed by treatment with acetic anhydride, can yield 2-substituted pyridines. organic-chemistry.org To create a propene substituent, an allyl Grignard reagent would be a logical choice.

The synthesis of new series of 2-(4-piridil)-1,2,3,4-tetrahidroquinolines and their precursors, N-aryl-N-[1-(4-piridil)but-3-enil] amines, has been reported. researchgate.net This highlights methods for introducing a butenyl group, which is structurally related to the propene group, onto a pyridine-containing scaffold.

Furthermore, the synthesis of pyrrole-pyridine-based ligands has been achieved using in situ Suzuki coupling methods. nih.govbeilstein-journals.org This demonstrates a powerful technique for creating complex aromatic ligand systems that could be adapted for the synthesis of pyridyl-propene derivatives. The reaction involves the in situ generation of a boronic acid, which then participates in a palladium-catalyzed cross-coupling reaction. nih.govbeilstein-journals.org

The synthesis of various pyridyl-containing ligands often involves standard organic chemistry techniques. For example, the synthesis of N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM) was achieved through the condensation reaction of 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde in refluxing ethanol (B145695) with a catalytic amount of glacial acetic acid. nih.gov This type of reaction could be adapted to incorporate a propene moiety.

Formation and Characterization of Metal-Pyridyl-Propene Coordination Complexes

The formation of metal-pyridyl-propene coordination complexes occurs through the reaction of the pyridyl-propene ligand with a metal salt in a suitable solvent. The nitrogen atom of the pyridine ring acts as a Lewis base, donating a pair of electrons to the metal center, which acts as a Lewis acid. wikipedia.org The stability and structure of the resulting complex are influenced by several factors, including the nature of the metal ion, the solvent, and the specific structure of the ligand.

The formation of Ni(II), Cu(II), Mn(II), and Fe(II) coordination compounds with 1,3-bis(diphenylphosphino)propane (B126693) (DPPP) and 2-aminopyridine (B139424) (APY) has been reported. nih.gov These complexes were prepared by reacting the metal salt with the ligands in a 1:1:1 molar ratio. nih.gov Although this example does not involve a propene group directly, it illustrates the general methodology for forming mixed-ligand complexes containing a pyridine derivative. The resulting complexes were found to be air-stable and sparingly soluble in dimethyl sulfoxide (B87167) (DMSO). nih.gov

The synthesis of cobalt-corrole-pyridine complexes has been achieved by reacting free-base corroles with Co(II) acetate (B1210297) in pyridine at elevated temperatures. acs.org This demonstrates the formation of complexes where pyridine itself acts as an axial ligand. In the case of 3-(4-Methyl-2-pyridyl)-1-propene, the pyridine moiety would be an integral part of the primary ligand.

The formation of platinum(II) complexes with 4-substituted pyridyl ligands has been accomplished by treating cis-[Pt(DMSO)₂Cl₂] with the respective pyridyl ligand in acetonitrile. nih.gov This method yielded trans-[Pt(4-Xpy)₂Cl₂] complexes. nih.gov

The reaction of 3-amine-2-((pyridin-2-ylmethyl)selanyl)pyridine (L) with various metal(II) halides (M = Co, Cu, Zn; X = Cl, Br) resulted in the formation of molecular complexes with the general formula [MX₂(L)]. rsc.org In these complexes, the ligand coordinates to the metal center through the nitrogen atoms of the pyridine rings. rsc.org

Spectroscopic and Structural Analysis of Coordination Compounds

The characterization of metal-pyridyl-propene coordination complexes relies heavily on spectroscopic and structural analysis techniques. These methods provide crucial information about the coordination environment of the metal ion, the geometry of the complex, and the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal center. Changes in the vibrational frequencies of the pyridine ring upon complexation can provide evidence of coordination. For example, the ν₁₂ mode in 4-methylpyridine (B42270) complexes of Zn(II), Cd(II), and Hg(II) has been used to interpret π-bonding. cdnsciencepub.com In complexes of N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, shifts in the azomethine group (CH=N) stretching vibration confirmed complexation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the structure of diamagnetic complexes in solution. The chemical shifts of the protons on the pyridine ring and the propene group can be significantly affected by coordination to a metal. For instance, in Pt(II) complexes with 4-substituted pyridyl ligands, the change in the chemical shift of the H2/6 protons of the pyridine ring upon coordination was found to decrease as the donor ability of the substituent increased. nih.gov In cobalt-corrole-pyridine complexes, the chemical shifts of the pyridine protons exhibited interesting features related to the electronic character of meso-aryl para substituents. acs.org

UV-Vis Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex, which can be used to infer details about the electronic structure and geometry. The electronic spectra of transition metal complexes with pyridine-armed cyclen chelators have been used to characterize their electronic structure. nih.gov

Table of Spectroscopic Data for a Hypothetical Metal-3-(4-Methyl-2-pyridyl)-1-propene Complex

| Technique | Observation | Interpretation |

| IR Spectroscopy | Shift in pyridine ring vibrations | Coordination of the pyridine nitrogen to the metal center. |

| C=C stretch of propene group | May shift slightly upon coordination, indicating potential weak interaction. | |

| ¹H NMR Spectroscopy | Downfield shift of pyridine protons | Deshielding due to electron donation to the metal. |

| Shift in propene proton signals | Indicates changes in the electronic environment of the propene group. | |

| UV-Vis Spectroscopy | d-d transitions | Provides information on the metal's coordination geometry. |

| Ligand-to-metal charge transfer (LMCT) bands | Indicates electronic transitions from the ligand to the metal. |

Electronic Structure and Bonding Characteristics in Metal-Pyridyl Complexes

The electronic structure and bonding in metal-pyridyl complexes are governed by the interplay of σ-donation from the pyridine nitrogen to the metal and, in some cases, π-backbonding from the metal to the pyridine π* orbitals. Pyridine is generally considered a weak π-acceptor ligand. wikipedia.org

The substitution of a pyridine ligand with electron-donating groups has been shown to strengthen the Pt–N bond in trans-[Pt(NH₃)₂(pyrX)Cl]⁺ complexes. nih.gov This is due to an increase in the electron density on the nitrogen atom, making it a better σ-donor. Conversely, electron-withdrawing groups would be expected to weaken the M-N bond.

The electronic structure of pyridine N-heterocyclic dicarbene iron complexes has been investigated using a combination of spectroscopic and computational methods. acs.org These studies aimed to determine the extent of ligand-based radical character in reduced metal compounds. acs.org

In heterobimetallic complexes containing a bridging 2-(diphenylphosphino)pyridine ligand, time-dependent DFT computations have suggested a donor-acceptor interaction between a filled 5d(z²) orbital on iridium and an empty orbital on a first-row transition metal. rsc.org

Computational studies on tris[(1-isopropylbenzimidazol-2-yl)dimethylsilyl]methyl metal complexes have revealed an "inverted ligand field" in some cases, where the occupied antibonding orbitals are localized more on carbon than on the metal. rsc.org This highlights the complex nature of bonding that can occur in systems with carefully designed ligands.

A parameter, Rπ, has been introduced to measure the relative π-bonding in complexes of 4-substituted pyridines. cdnsciencepub.com This parameter is derived from thermodynamic and infrared spectroscopic data and provides a quantitative measure of the π-interaction between the metal and the ligand. cdnsciencepub.com

The electronic structure of the isolated pyridyl ligand itself plays a crucial role. In substituted pyridines, π-electrons are shifted according to the mesomeric effect. For example, an electron-donating group like NH₂ increases π-electron density at the ortho and para positions. nih.gov

Catalytic Applications and Polymerization of Pyridyl Propene Derivatives

Utilization as Ligands in Homogeneous and Heterogeneous Catalysis

Pyridyl-containing compounds are well-established as effective ligands in a variety of catalytic reactions due to the coordinating ability of the nitrogen atom in the pyridine (B92270) ring. These ligands can form stable complexes with a wide range of transition metals, influencing the activity and selectivity of the catalyst.

In homogeneous catalysis , pyridyl-phosphine, pyridyl-imine, and other substituted pyridine derivatives are employed in reactions such as cross-coupling, hydrogenation, and hydroformylation. For instance, palladium(II) complexes with pyridine ligands have demonstrated high catalytic activity in Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The electronic properties of the pyridine ligand, influenced by substituents on the ring, can significantly impact the catalytic efficiency. nih.gov Ruthenium complexes incorporating phosphine-pyridine-iminophosphorane (PNN) ligands have also been explored for their catalytic activity. rsc.org

In the realm of heterogeneous catalysis , pyridyl-functionalized materials offer the advantage of easy separation and recycling of the catalyst. The synthesis of (2E)-3-(4-Methylphenyl)-1-(pyridin-3-yl)prop-2-en-1-one has been achieved using heterogeneous base catalysis. nih.gov This highlights the potential for pyridyl-propene derivatives to be anchored onto solid supports, creating robust and reusable catalytic systems.

Application as Monomeric Precursors in Polymer Science and Materials Synthesis

The presence of a polymerizable propene group makes 3-(4-methyl-2-pyridyl)-1-propene and its analogs valuable monomers in polymer chemistry. The resulting polymers, featuring pendant pyridyl groups, can exhibit interesting properties and functionalities.

Radical Polymerization of Pyridyl-Alkenes

Alkenes, including those with pyridyl substituents, can undergo radical polymerization. chim.lulibretexts.org This process is typically initiated by a radical species that attacks the double bond of the monomer, leading to the formation of a new radical that propagates the polymer chain. chim.luyoutube.com The reaction terminates when two radical chains combine. chim.lulibretexts.org Pyridinium (B92312) salts have been investigated as radical precursors for the difunctionalization of alkenes, showcasing the reactivity of pyridyl moieties in radical processes. rsc.org

The general mechanism for the radical polymerization of an alkene can be described in three main steps:

Initiation: A radical initiator generates a free radical.

Propagation: The radical adds to a monomer unit, creating a new, larger radical. This process repeats, extending the polymer chain.

Termination: The growth of polymer chains is stopped, typically by the combination of two radicals. libretexts.org

Controlled/Living Polymerization Techniques for Pyridyl-Propene Monomers

To achieve better control over polymer architecture, molecular weight, and dispersity, controlled/living polymerization techniques are often employed. These methods minimize irreversible termination reactions. nih.gov For vinyl monomers like pyridyl-propenes, techniques such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are particularly relevant.

RAFT polymerization is a versatile method that can be used for a wide range of monomers, including less activated ones like N-vinylimidazole and N-vinylcarbazole. researchgate.net It utilizes a chain transfer agent to control the polymerization process. researchgate.net

ATRP is another powerful technique that employs a transition metal catalyst to reversibly activate and deactivate the growing polymer chains. nih.gov This method allows for the synthesis of well-defined polymers with complex architectures. nih.gov

Development of Novel Catalytic Systems Incorporating Pyridyl-Propene Motifs

For example, tris-(2-pyridylmethyl)amines (TPA) are well-known tetradentate ligands used in catalysis. rsc.org Novel synthetic methods are being developed to functionalize such ligands, opening pathways to new structures with tailored catalytic properties. rsc.org Group 4 complexes supported by pyridine-phenolate ligands have shown activity in olefin polymerization. acs.org Furthermore, ruthenium(II) complexes with 2,5-bis(2′-pyridyl)pyrrole ligands have been synthesized and their catalytic activity in oxidation reactions has been investigated. rsc.org The development of such systems highlights the ongoing efforts to design sophisticated catalysts based on the versatile pyridyl motif. rsc.orgrsc.orgrsc.org

Computational and Theoretical Studies on 3 4 Methyl 2 Pyridyl 1 Propene Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Applications

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 3-(4-Methyl-2-pyridyl)-1-propene, Density Functional Theory (DFT) would be a powerful tool to investigate its electronic structure and energetics. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), could be employed to optimize the molecular geometry, predict vibrational frequencies (IR and Raman spectra), and calculate thermodynamic properties like enthalpy of formation and Gibbs free energy.

Time-Dependent DFT (TDDFT) would be essential for exploring the excited-state properties of the molecule. This approach allows for the prediction of electronic absorption spectra (UV-Vis), which is crucial for understanding the molecule's interaction with light and its potential applications in areas like photochemistry or materials science. TDDFT calculations can elucidate the nature of electronic transitions, identifying them as, for example, π-π* or n-π* transitions, and can help in understanding the photophysical behavior of the compound.

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling techniques are invaluable for studying the reactivity of this compound. By mapping out potential energy surfaces, researchers can identify the most likely pathways for various chemical reactions. For instance, the mechanism of its synthesis or its potential decomposition pathways could be investigated.

The identification of transition states is a key aspect of this analysis. By locating the transition state structures and calculating their energies, activation barriers for different reactions can be determined. This information is critical for predicting reaction rates and understanding the kinetic stability of the molecule under different conditions. For example, the investigation of radical-molecule and radical-radical reaction pathways could provide insights into its behavior in high-temperature environments or in the presence of radical initiators. researchgate.net

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO)

A detailed analysis of the electronic structure provides deep insights into a molecule's reactivity and chemical behavior. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful.

The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy reflects the molecule's ability to accept electrons, indicating its electrophilic character. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical stability and reactivity. nih.govnih.gov A smaller gap generally suggests higher reactivity. nih.govnih.gov

The spatial distribution of the HOMO and LUMO across the this compound molecule would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. This information is vital for predicting how the molecule will interact with other reagents.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its properties and function. Conformational analysis would involve systematically exploring the different spatial arrangements of the atoms in the molecule to identify the most stable conformers. This can be achieved through computational methods that rotate bonds and calculate the energy of each resulting structure.

Molecular dynamics (MD) simulations could provide a more dynamic picture of the molecule's behavior over time. nih.govnih.gov By simulating the motion of the atoms at a given temperature, MD can reveal the accessible conformations and the transitions between them. nih.govnih.gov This is particularly important for understanding how the molecule might interact with other molecules, such as in a solvent or at a biological receptor site. MD simulations can also be used to calculate various thermodynamic and transport properties.

Advanced Spectroscopic Characterization Methodologies in Pyridyl Propene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of 3-(4-Methyl-2-pyridyl)-1-propene in solution. Both ¹H and ¹³C NMR would provide definitive evidence for the connectivity of the atoms.

In ¹H NMR spectroscopy, the proton signals for the 4-methylpyridine (B42270) ring are expected to appear in the aromatic region. Based on data for 4-methylpyridine (γ-picoline), the two protons adjacent to the nitrogen (H-6) would be the most downfield, while the others (H-3 and H-5) would appear slightly more upfield. nist.govresearchgate.net The methyl group on the pyridine (B92270) ring would present as a singlet in the typical alkyl region. The propene group would show characteristic signals for vinylic protons, exhibiting complex splitting patterns due to geminal and vicinal coupling, and an allylic proton signal. The methylene (B1212753) bridge protons (CH₂) connecting the pyridine ring to the propene group are diastereotopic and would likely appear as a multiplet.

In ¹³C NMR spectroscopy, distinct signals would be observed for each carbon atom. The carbon atoms of the pyridine ring would resonate in the aromatic region (~120-160 ppm). The carbons of the propene side chain would appear in the alkene and aliphatic regions. The presence of the methyl group on the pyridine ring would be confirmed by a signal around 20-25 ppm. rsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

< علمی-جدول>

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H NMR) |

|---|---|---|---|

| Pyridine H-3 | ~6.9-7.1 | ~122-125 | Doublet (d) |

| Pyridine H-5 | ~6.9-7.1 | ~124-127 | Doublet (d) |

| Pyridine H-6 | ~8.3-8.5 | ~148-150 | Doublet (d) |

| Pyridine CH₃ | ~2.3-2.4 | ~20-22 | Singlet (s) |

| CH₂ (Allylic Bridge) | ~3.5-3.7 | ~38-42 | Doublet of doublets (dd) or Multiplet (m) |

| CH (Vinylic) | ~5.8-6.0 | ~135-138 | Multiplet (m) |

| =CH₂ (Terminal Vinylic) | ~5.0-5.2 | ~116-118 | Multiplet (m) |

| Pyridine C-2 | - | ~158-161 | - |

| Pyridine C-4 | - | ~146-149 | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a functional group fingerprint.

For this compound, the IR spectrum would prominently feature C-H stretching vibrations. These include aromatic C-H stretches from the pyridine ring (above 3000 cm⁻¹), vinylic C-H stretches from the C=C double bond (around 3080-3100 cm⁻¹), and aliphatic C-H stretches from the methyl and methylene groups (below 3000 cm⁻¹). docbrown.info

Key functional group frequencies include the C=C stretching vibration of the terminal alkene group, expected around 1645 cm⁻¹, and the aromatic C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region. docbrown.infonih.gov The out-of-plane C-H bending vibrations for the substituted pyridine and the vinyl group would produce strong bands in the fingerprint region (600-1000 cm⁻¹), which are highly characteristic of the substitution pattern. nist.gov

Raman spectroscopy would be particularly useful for observing the more symmetric, less polar vibrations. The C=C stretching of the alkene and the symmetric ring breathing mode of the pyridine ring would be expected to show strong signals in the Raman spectrum.

Key Predicted Vibrational Frequencies for this compound

< علمی-جدول>

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3010-3070 | Medium-Weak |

| Vinylic C-H Stretch | 3080-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium-Strong |

| Alkene C=C Stretch | 1640-1650 | Medium (Strong in Raman) |

| Aromatic C=C and C=N Stretches | 1400-1610 | Strong-Medium |

| CH₂ Scissoring | ~1450 | Medium |

| CH₃ Bending | ~1375 | Medium |

| Vinylic C-H Out-of-Plane Bend | 910-990 | Strong |

| Aromatic C-H Out-of-Plane Bend | 800-850 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the pyridine ring and the propene double bond. The pyridine ring exhibits characteristic π → π* and n → π* transitions. sielc.com The π → π* transitions typically occur at higher energies (shorter wavelengths), while the weaker n → π* transition (involving the nitrogen lone pair) occurs at lower energy (longer wavelength). researchgate.netnist.gov

For a simple pyridine, absorption maxima are observed around 250-260 nm. sielc.comresearchgate.net The isolated propene double bond absorbs at a much shorter wavelength, typically around 170 nm, which is outside the range of standard UV-Vis spectrophotometers. docbrown.info Since the propene group is not in conjugation with the pyridine ring (being separated by a saturated CH₂ group), its effect on the pyridine's absorption spectrum is expected to be minimal, likely causing only a small bathochromic (red) or hypsochromic (blue) shift. The primary absorptions will be those characteristic of the 4-methylpyridine chromophore.

Predicted UV-Vis Absorption Maxima for this compound

< علمی-جدول>

| Transition Type | Chromophore | Predicted λₘₐₓ (nm) |

|---|---|---|

| π → π* | Pyridine Ring | ~250-265 |

| n → π* | Pyridine Ring | ~270-285 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₀H₁₃N), the exact molecular weight is 147.1048 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 147.

The fragmentation pattern would be highly informative. A primary fragmentation pathway would be the cleavage of the C-C bond between the methylene bridge and the propene group (a form of benzylic/allylic cleavage), which is a favorable process. This could lead to two major fragments:

A picolyl cation or a tropylium-like ion at m/z = 106 ([M - C₃H₅]⁺), resulting from the loss of an allyl radical. This is expected to be a very prominent peak.

An allyl cation at m/z = 41 ([C₃H₅]⁺).

Another significant fragmentation would be the loss of a methyl radical from the molecular ion, leading to a fragment at m/z = 132 ([M - CH₃]⁺). Further fragmentation of the propene chain is also possible. nist.gov

Predicted Major Fragments in the Mass Spectrum of this compound

< علمی-جدول>

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 147 | Molecular Ion | [C₁₀H₁₃N]⁺ |

| 132 | Loss of methyl radical | [C₉H₁₀N]⁺ |

| 106 | Loss of allyl radical (benzylic cleavage) | [C₇H₈N]⁺ |

| 91 | Tropylium-like ion from rearrangement | [C₇H₇]⁺ |

| 41 | Allyl cation | [C₃H₅]⁺ |

X-ray Diffraction Studies for Solid-State Structural Determination

To perform this analysis, a suitable single crystal of the compound must first be grown. As the target compound is likely a liquid at room temperature, this would require forming a crystalline derivative or obtaining crystals at low temperatures. If a crystal structure were determined, it would unambiguously confirm the molecular connectivity. Furthermore, it would reveal the dihedral angle between the plane of the pyridine ring and the propene side chain, offering insights into steric hindrance and conformational preferences. Analysis of the crystal packing would elucidate intermolecular interactions, such as potential π-π stacking of the pyridine rings or weaker C-H···π interactions, which govern the solid-state architecture. While no structure for this specific molecule is reported, analyses of related pyridyl compounds demonstrate the power of this method to reveal detailed structural features. nih.gov

Structure Reactivity and Structure Function Relationships in 3 4 Methyl 2 Pyridyl 1 Propene Derivatives

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of 3-(4-methyl-2-pyridyl)-1-propene derivatives are profoundly influenced by the electronic and steric nature of substituents on the pyridine (B92270) ring. These modifications can alter the electron density of the pyridine nitrogen and the accessibility of reactive sites, thereby dictating the course of chemical transformations.

Electronic Effects: The pyridine ring's electronic properties can be tuned by introducing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). An EDG, such as an alkoxy or an amino group, increases the electron density on the pyridine ring, enhancing the basicity of the nitrogen atom. This increased nucleophilicity can accelerate reactions involving coordination to Lewis acids or electrophilic attack on the ring. Conversely, EWGs like nitro or cyano groups decrease the ring's electron density, making the nitrogen less basic and the ring more susceptible to nucleophilic attack. nih.gov In reactions such as alkylation or metal-catalyzed cross-coupling, these electronic perturbations can significantly impact reaction rates and yields. For instance, a more electron-rich pyridine ring can facilitate oxidative addition in catalytic cycles.

Steric Effects: The size and position of substituents introduce steric hindrance that can control regioselectivity. cam.ac.uk Substituents at the 6-position (ortho to the nitrogen) have a particularly large impact on the coordination characteristics of the pyridyl ligand. cam.ac.uk This steric bulk can hinder the approach of reagents to the nitrogen atom or the adjacent positions, directing reactions to less crowded sites. In the context of this compound, a bulky substituent at the 6-position could influence the conformational preferences of the propene side chain, thereby affecting its reactivity in processes like polymerization or cycloaddition. Studies on related pyridyl systems have shown that steric crowding can distort bond lengths and angles in metal complexes, which in turn affects their stability and catalytic activity. mdpi.comacs.org

The interplay between steric and electronic effects is crucial for achieving desired reaction outcomes. By strategically placing substituents, chemists can fine-tune the molecule's properties to favor a specific reaction pathway, leading to high selectivity for a particular product isomer. acs.org

Table 1: Predicted Influence of Substituents on the Reactivity of the Pyridine Moiety This is an interactive table. Select a substituent type to see its predicted effects.

| Substituent Type | Position | Electronic Effect | Steric Effect | Predicted Impact on Reactivity |

| Electron-Donating (e.g., -OCH₃) | C-6 | Increases electron density | High | Enhances N-coordination, may hinder approach to N |

| Electron-Withdrawing (e.g., -NO₂) | C-5 | Decreases electron density | Low | Deactivates ring for electrophilic attack |

| Bulky Alkyl (e.g., -C(CH₃)₃) | C-6 | Weakly donating | Very High | Severely hinders N-coordination, directs attack elsewhere |

| Halogen (e.g., -Cl) | C-5 | Inductively withdrawing | Moderate | Deactivates ring, can be used as a cross-coupling handle |

Stereochemical Control in Synthesis and Reaction Outcomes

Achieving stereochemical control in the synthesis and subsequent reactions of this compound derivatives is essential for applications in areas such as asymmetric catalysis and medicinal chemistry. This control involves creating molecules with a specific three-dimensional arrangement of atoms, often leading to chiral, enantiomerically pure compounds.

The synthesis of chiral pyridine derivatives can be achieved through various asymmetric catalytic transformations. nih.gov For derivatives of this compound, this could involve the enantioselective conjugate addition of nucleophiles to the propene double bond. Such reactions often employ a chiral catalyst system, typically composed of a transition metal (like copper or rhodium) and a chiral ligand. The chiral ligand creates a dissymmetric environment around the metal center, which then directs the approach of the nucleophile to one face of the double bond, resulting in the preferential formation of one enantiomer. nih.govrsc.org

For example, a general strategy for the asymmetric alkylation of β-substituted alkenyl pyridines involves Lewis acid activation to enhance the reactivity of the substrate, followed by a copper-catalyzed reaction with a Grignard reagent in the presence of a chiral diphosphine ligand. nih.gov This methodology allows for the introduction of a wide variety of alkyl groups with high enantioselectivity.

Furthermore, chiral auxiliaries derived from natural products like α-pinene can be used to synthesize chiral pyridine precursors. researchgate.net These precursors can then be elaborated into more complex structures while retaining stereochemical integrity. The inherent chirality of these auxiliaries guides the formation of new stereocenters during the reaction sequence.

The stereochemistry of the resulting chiral this compound derivative will, in turn, govern the outcomes of its subsequent reactions. When used as a chiral ligand in coordination chemistry, it can induce asymmetry in catalytic processes, leading to the enantioselective synthesis of other molecules. The specific arrangement of the methyl group on the pyridine ring and the stereocenter in the side chain creates a unique chiral pocket around a coordinated metal, influencing the stereoselectivity of the catalyzed reaction.

Rational Design Principles for Ligand Properties in Coordination Chemistry

The this compound scaffold is a versatile platform for designing ligands for coordination chemistry. By applying rational design principles, its properties can be systematically tuned to create metal complexes with specific geometries, stabilities, and functionalities. nih.gov The design process focuses on modifying the steric and electronic characteristics of the ligand to control its interaction with a metal center.

Bite Angle and Flexibility: The propene chain provides flexibility, allowing the pyridyl group to coordinate to a metal center. The length and saturation of the chain connecting the pyridine to other potential donor groups are critical design elements. For bidentate or polydentate ligands derived from this scaffold, the linkage determines the "bite angle"—the angle between the two bonds from the metal to the donor atoms. This angle is a key factor in determining the geometry and stability of the resulting coordination complex.

Tuning Electronic Properties: As discussed in section 8.1, substituents on the pyridine ring can modulate the ligand's electronic properties. An electron-donating methyl group at the 4-position, as in the parent compound, increases the Lewis basicity of the pyridyl nitrogen, strengthening the metal-ligand bond. Further functionalization with stronger donating or withdrawing groups allows for fine-tuning of the electron density at the metal center. This can influence the metal's redox potential and its reactivity in catalytic applications. For example, iridium(III) complexes with an electron-donating methyl group on the pyridine ring of an ancillary ligand have been shown to exhibit deep blue phosphorescence, a property tuned by the electronic nature of the substituent. acs.org

Steric Control of Coordination Sphere: Steric hindrance is a powerful tool for controlling the coordination environment around a metal ion. cam.ac.ukmdpi.com Introducing bulky substituents near the coordinating nitrogen atom can prevent the coordination of multiple ligands, stabilize lower coordination numbers, or create specific pockets around the metal. This can be used to protect a reactive metal center or to enforce a particular geometry that promotes a desired catalytic reaction. For instance, sterically demanding tris(2-pyridyl) ligands have been used to stabilize unusual oxidation states of metals. cam.ac.uk

By combining these principles, ligands based on this compound can be rationally designed to form complexes with tailored properties, suitable for applications ranging from catalysis to materials science. nih.govresearchgate.net

Table 2: Design Principles for Modifying Ligand Properties This is an interactive table. Click on a design parameter to see its effect on the resulting metal complex.

| Design Parameter | Modification Strategy | Desired Effect on Metal Complex | Potential Application |

| Electronic Tuning | Add electron-withdrawing group (e.g., -CF₃) to pyridine ring | Increase metal's oxidation potential | Oxidative catalysis |

| Steric Hindrance | Add bulky group (e.g., tert-butyl) at C-6 position | Stabilize low-coordinate species; control substrate access | Selective catalysis |

| Chelation | Introduce a second donor group on the propene chain | Increase complex stability (chelate effect) | Stable catalysts, sensors |

| Chirality | Synthesize an enantiomerically pure ligand | Induce asymmetry in the coordination sphere | Asymmetric catalysis |

Development of Tailored Properties in Functional Materials

Derivatives of this compound can serve as fundamental building blocks for a variety of functional materials, including polymers, catalysts, and metal-organic frameworks (MOFs). The ability to tailor the molecular structure allows for the development of materials with specific, pre-determined properties.

Polymer-Based Materials: The vinyl group (-CH=CH₂) of this compound makes it a suitable monomer for polymerization reactions. Techniques like ring-opening metathesis polymerization (ROMP) can be used to create polymers with pendant pyridyl groups. chemrxiv.org The pyridine units along the polymer backbone can then serve as coordination sites for metal ions. This allows for the creation of metallopolymers, where the incorporated metal centers can impart catalytic, magnetic, or optical properties to the material. The coordinative ability and basicity of the pyridine motif, however, can sometimes interfere with transition metal catalysts used in polymerization, requiring careful catalyst and monomer design. chemrxiv.org These materials can be used as recyclable catalysts, with the polymer backbone providing insolubility and ease of separation from the reaction mixture. mdpi.com

Heterogeneous Catalysts: The ligand can be grafted onto solid supports, such as silica or iron oxide, to create heterogeneous catalysts. mdpi.com Covalent attachment prevents the active catalytic species from leaching into the reaction medium, enhancing recyclability and product purity. The pyridyl unit can be functionalized with reactive groups (e.g., carboxylic acids or silanes) to facilitate this grafting process. Once immobilized, the ligand can be complexed with a metal ion (e.g., palladium, ruthenium) to generate the active catalytic site. mdpi.com

Functional Coordination Compounds: The pyridine moiety is a common component in ligands used to build discrete coordination complexes and extended coordination polymers or MOFs. rsc.orgresearchgate.net By modifying the this compound structure, for example by introducing other coordinating groups, it can be used to construct frameworks with specific pore sizes and chemical environments. These materials have potential applications in gas storage, separation, and sensing. Furthermore, the electronic properties of the pyridyl ligand can be tuned to create complexes with desired photophysical characteristics, such as for use in dye-sensitized solar cells (DSSCs) or as phosphorescent emitters in organic light-emitting diodes (OLEDs). acs.orgmdpi.com

Future Research Directions and Emerging Trends in Pyridyl Propene Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign methods for synthesizing pyridyl-propenes is a cornerstone of future research. Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the generation of significant waste. nih.gov Modern synthetic chemistry is increasingly focused on "green" approaches that prioritize waste prevention and resource efficiency. nih.govmun.ca

Future efforts will likely concentrate on one-pot multicomponent reactions, which allow for the construction of complex molecules like 3-(4-Methyl-2-pyridyl)-1-propene in a single step from simple precursors. nih.govresearchgate.net These methods offer advantages in terms of reduced solvent usage, shorter reaction times, and higher yields. nih.govresearchgate.net Microwave-assisted synthesis is another promising avenue, often leading to faster reactions and improved energy efficiency compared to conventional heating methods. nih.govresearchgate.net

Furthermore, the exploration of biocatalysis and the use of renewable feedstocks are anticipated to play a crucial role in developing sustainable synthetic pathways. mun.carsc.org Enzymes, for instance, can offer high selectivity and operate under mild conditions, minimizing the environmental impact of chemical production. The design of biodegradable pyridinium (B92312) ionic liquids also points towards a future where the entire lifecycle of these compounds is considered from a sustainability perspective. rsc.org

Key Research Objectives in Sustainable Synthesis:

| Research Area | Key Objectives | Potential Advantages |

| Multicomponent Reactions | Develop one-pot syntheses of pyridyl-propenes. | Reduced waste, higher efficiency, shorter reaction times. nih.govresearchgate.net |

| Microwave-Assisted Synthesis | Optimize reaction conditions using microwave irradiation. | Faster reactions, improved yields, energy savings. nih.govresearchgate.net |

| Biocatalysis | Utilize enzymes for selective transformations. | High selectivity, mild reaction conditions, reduced environmental impact. mun.ca |

| Renewable Feedstocks | Source starting materials from biomass. | Reduced reliance on fossil fuels, improved sustainability. rsc.org |

Applications in Supramolecular Chemistry and Self-Assembly Processes

The pyridine (B92270) unit within this compound is a key player in directing non-covalent interactions, making it an excellent building block for supramolecular chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions, facilitating the self-assembly of complex, well-defined architectures.

Future research will likely explore how the specific structure of pyridyl-propenes influences the formation of supramolecular structures such as cages, polymers, and gels. nih.govrsc.org The interplay between the aromatic pyridine ring and the flexible propene chain can lead to unique packing arrangements and hierarchical structures. nih.gov Understanding and controlling these self-assembly processes is crucial for designing materials with tailored properties.

For instance, the design of supramolecular complexes using bis-4-pyridyl cavitands has demonstrated the potential for creating intricate assemblies with high yields. nih.gov Researchers are also investigating how breaking the planarity of chromophores can lead to more diverse stacking possibilities and complex assembly pathways. rsc.orgnih.gov

Development of Advanced Functional Materials with Pyridyl-Propene Frameworks

The unique properties of pyridyl-propenes make them attractive candidates for the development of advanced functional materials. The pyridine moiety can be readily functionalized, allowing for the fine-tuning of electronic, optical, and chemical properties. acs.org

One significant area of future research is the incorporation of pyridyl-propenes into metal-organic frameworks (MOFs). nih.govrsc.org MOFs are porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. nih.govrsc.org The pyridine nitrogen can act as a coordination site for metal ions, enabling the construction of robust and functional MOFs. The pore size and functionality of these materials can be tailored by carefully selecting the pyridyl-propene ligand and the metal center. nih.govrsc.org For example, MOFs have been investigated for the challenging separation of propyne (B1212725) from propylene, a critical process in the petrochemical industry. nih.govrsc.org

Furthermore, the development of pyridine-based polymers is an active area of research. bcrcp.ac.inelsevier.com These materials can exhibit interesting electronic and optical properties, making them suitable for applications in sensors, light-emitting diodes, and other electronic devices. The ability to control the structure and properties of these polymers through the design of the pyridyl-propene monomer is a key advantage.

Interdisciplinary Research Approaches with Biotechnological and Materials Science Systems

The future of pyridyl-propene chemistry lies in its integration with other scientific disciplines, particularly biotechnology and materials science. The pyridine scaffold is a common motif in many biologically active molecules, and pyridyl-propenes could serve as building blocks for the synthesis of novel therapeutic agents. bcrcp.ac.in For instance, pyridine derivatives have been investigated for their anti-inflammatory and anticancer properties. nih.govresearchgate.net

In the realm of materials science, the combination of pyridyl-propenes with biological systems could lead to the development of novel hybrid materials. For example, these compounds could be used to functionalize biomolecules or to create biocompatible materials for drug delivery or tissue engineering. The gas-phase reactivity of protonated pyridine radicals with propene has been studied, providing insights into fundamental chemical processes that could be relevant in various environments, including biological systems. nih.govresearchgate.net

The upcycling of waste materials through biotic and abiotic pathways is another emerging area where pyridyl-propene chemistry could intersect with biotechnology. nih.gov Understanding the microbial metabolism of related compounds can inform the design of sustainable processes for producing valuable chemicals from waste streams.

Green Chemistry Principles in the Synthesis and Application of Pyridyl-Propenes

The principles of green chemistry provide a framework for the sustainable development of chemical processes and products. nih.govmun.ca The application of these principles to the synthesis and use of pyridyl-propenes is a critical future research direction.

This involves a holistic approach that considers the entire lifecycle of the chemical, from the choice of starting materials to the final application and disposal. Key aspects include:

Waste Prevention: Designing synthetic routes that minimize the formation of byproducts. nih.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives. mun.ca

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. mun.ca

Use of Renewable Feedstocks: Sourcing raw materials from renewable sources. rsc.org

Reduce Derivatives: Minimizing the use of protecting groups and other temporary modifications. nih.gov

Catalysis: Using catalytic reagents in preference to stoichiometric reagents.

Design for Degradation: Designing chemical products that break down into innocuous substances after their use. rsc.org

Real-time Analysis for Pollution Prevention: Developing analytical methodologies to allow for real-time monitoring and control of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.

The development of greener synthetic pathways, as discussed in section 9.1, is a primary focus. epa.gov Moreover, the design of pyridyl-propenes for applications that contribute to sustainability, such as in catalysis for cleaner industrial processes or in materials for energy storage and conversion, will be a key driver of future research.

Q & A

Q. What are the optimal synthetic routes for 3-(4-Methyl-2-pyridyl)-1-propene, and how do catalytic methods compare to conventional approaches?

- Methodological Answer : The synthesis of pyridyl-substituted propenes often involves condensation reactions between pyridine derivatives and carbonyl compounds. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts have been shown to improve yields in analogous reactions by reducing side-product formation through enhanced regioselectivity . A comparative analysis of conventional vs. catalytic methods is critical:

| Method | Yield (%) | Reaction Time (h) | Selectivity |

|---|---|---|---|

| Conventional (no catalyst) | 62–68 | 8–12 | Moderate |

| Fe₂O₃@SiO₂/In₂O₃ catalytic | 85–92 | 4–6 | High |

Catalytic methods reduce energy input and improve efficiency, but require rigorous characterization (e.g., TEM, BET surface area) to validate catalyst stability .

Q. How can crystallographic data resolve ambiguities in the structural conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is indispensable for resolving bond angles, torsion angles, and packing arrangements. For structurally similar compounds, SCXRD at 120 K revealed a mean C–C bond length of 1.402 Å and an R factor of 0.041, confirming the (E)-configuration of the propenyl group . Discrepancies between computational (DFT) and experimental bond lengths (e.g., C=N vs. observed 1.34 Å) should be analyzed using software like Mercury or Olex2 to refine force-field parameters .

Advanced Research Questions

Q. What experimental strategies can address contradictions in reactivity data for pyridyl-propenes under varying oxidative conditions?

- Methodological Answer : Contradictions in oxidation studies (e.g., epoxidation vs. degradation) often arise from solvent polarity or trace metal impurities. A systematic approach includes:

- Controlled atmosphere experiments : Use Schlenk lines to exclude O₂/H₂O interference.

- Spectroscopic monitoring : Employ in-situ FTIR or Raman to detect intermediate species.

- Isolation of byproducts : For example, nitro derivatives may form under acidic conditions, as observed in 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole systems .

Q. How does the electronic nature of the pyridyl substituent influence the adsorption behavior of this compound on indoor surfaces?

- Methodological Answer : The methyl group at the 4-position of the pyridine ring enhances electron-donating capacity, increasing adsorption affinity on polar surfaces (e.g., SiO₂ or TiO₂). Advanced microspectroscopic techniques (e.g., ToF-SIMS or AFM-IR) can map adsorption kinetics. For example, π-π stacking interactions between the pyridyl ring and aromatic surface sites dominate, as seen in studies of analogous organic compounds on indoor materials .

Q. What computational methods are most reliable for predicting the tautomeric stability of this compound in solution?

- Methodological Answer : Hybrid DFT methods (e.g., B3LYP/6-311++G(d,p)) combined with solvent continuum models (SMD) effectively predict tautomeric equilibria. For instance, the enol-keto equilibrium of similar propenones shows a ΔG difference of 2.3 kcal/mol in ethanol, validated by NMR coupling constants (³JHH ≈ 12 Hz for trans-enol) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported NMR chemical shifts for this compound derivatives?

- Methodological Answer : Variations in δH values (e.g., pyridyl protons at 7.8–8.2 ppm vs. 8.5 ppm) may arise from solvent effects or concentration-dependent aggregation. Standardized protocols include:

- Referencing internal standards : Use TMS or residual solvent peaks (e.g., CDCl₃ at 7.26 ppm).

- Temperature control : Aggregation at high concentrations can deshield protons, as noted in studies of pyridine derivatives .

Safety and Handling

Q. What safety protocols are critical when handling this compound in air-sensitive reactions?

- Methodological Answer : While commercial safety data are excluded, best practices include:

- Inert atmosphere : Use gloveboxes or nitrogen/vacuum lines for moisture-sensitive steps.

- PPE : Nitrile gloves and safety goggles, as recommended for structurally related α,β-unsaturated ketones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。